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Introduction

Established in 2012 under the Food and Drug Administration Safety and Innovation Act

(FDASIA), the Breakthrough Therapy Designation (BTD) is a program designed to expedite the

development and review of drugs for serious or life-threatening conditions.[1][2] This

designation is granted to a drug when preliminary clinical evidence indicates it may

demonstrate a substantial improvement over available therapies on one or more clinically

significant endpoints.[3][4] Unlike other expedited pathways, BTD requires a higher standard of

evidence but, in return, offers more intensive guidance and collaboration from the U.S. Food

and Drug Administration (FDA).[2][5] This guide provides a detailed overview of the benefits,

processes, and evidentiary requirements of the BTD program for researchers, scientists, and

drug development professionals.

The Core Benefits of Breakthrough Therapy
Designation
Securing BTD status provides a range of qualitative and quantitative advantages that can

significantly impact a drug's development trajectory. The program is designed to be a

collaborative effort between the sponsor and the FDA, ensuring that the most efficient path

forward is taken without compromising safety and efficacy standards.[1][6]

Key benefits include:
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Intensive FDA Guidance: Sponsors receive timely advice and interactive communication with

the FDA, including senior managers and experienced reviewers, to ensure the development

program is as efficient as possible.[3][7] This includes guidance on clinical trial design, which

can help minimize the number of patients exposed to potentially less effective treatments.[4]

Organizational Commitment from Senior FDA Managers: The designation ensures an "all-

hands-on-deck" approach from the FDA, with a cross-disciplinary project lead assigned to

facilitate communication and collaboration.[1][3]

All Features of the Fast Track Program: BTD recipients automatically gain all the benefits of

the Fast Track designation, such as more frequent meetings and written communication with

the FDA.[3][8]

Eligibility for Rolling and Priority Review: The designation makes the drug eligible for Rolling

Review, where the FDA can review portions of the marketing application before the complete

submission is ready, and Priority Review, which sets a target for an FDA decision within six

months instead of the standard ten to twelve.[2][9][10]

Quantitative Impact of Breakthrough Therapy
Designation
The BTD program has demonstrated a significant and measurable impact on drug

development timelines and approval success. Analysis of the program's performance since its

inception reveals compelling statistics that underscore its value.

Table 1: BTD Program Success Rates and Timelines
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Metric Value Source

BTD Requests Granted ~33% - 39% [6]

Approval Success Rate (for

designated drugs)
~72% [11][12]

Reduction in Pre-Market

Development Time
2 - 3 years [2]

Reduction in Clinical

Development Time
~30% [6]

| Financial Impact (Stock increase post-announcement) | ~6% (for companies with no marketed

products) |[2] |

Table 2: Distribution of Breakthrough Therapy Designations by Therapeutic Area (2013-2025)

Therapeutic Area
Percentage of Total
Designations

Source

Oncology 46% [11][12]

Infectious Diseases 11% [11][12]

Metabolic Diseases 8% [11][12]

Neurological Diseases 7% [11][12]

| Rare Diseases (across all indications) | 64% (383 of 599) |[11][12] |

The Breakthrough Therapy Designation Workflow
The process for obtaining and leveraging BTD involves several key steps, beginning with the

submission of the request and continuing with intensive collaboration post-designation. The

FDA encourages sponsors to submit their request no later than the end-of-Phase-II meeting to

maximize the program's benefits.[3][5]
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Caption: The FDA Breakthrough Therapy Designation process from request to approval.

Comparison with Other FDA Expedited Programs
The FDA offers several expedited programs, each with distinct criteria and benefits. BTD is

often considered the most intensive, requiring a higher bar of clinical evidence than the Fast

Track program.

Table 3: Comparison of FDA Expedited Programs
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Program Purpose
Evidence Required
for Designation

Key Benefits

Breakthrough

Therapy

Expedite
development for
drugs with
evidence of
substantial
improvement over
available therapy.
[3]

Preliminary clinical

evidence of
substantial
improvement on a
clinically
significant
endpoint.[5][13]

All Fast Track
benefits, intensive
FDA guidance,
senior
management
involvement.[3][9]

Fast Track

Facilitate development

for drugs that treat a

serious condition and

fill an unmet medical

need.[8]

Nonclinical or clinical

data demonstrating

the potential to

address an unmet

need.[3]

More frequent FDA

meetings, Rolling

Review eligibility.[8]

Accelerated Approval

Allow earlier approval

for drugs that treat

serious conditions and

fill an unmet need

based on a surrogate

endpoint.[1][4]

Data showing an

effect on a surrogate

endpoint reasonably

likely to predict clinical

benefit.[10]

Approval based on

surrogate endpoint,

requires post-

marketing

confirmatory trials.[1]

| Priority Review | Directs attention and resources to evaluating drugs that would be a

significant improvement in safety or effectiveness. | N/A (Granted with NDA/BLA submission) |

FDA action on application within 6 months (vs. 10-12 months standard).[10] |
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Caption: Logical relationships between FDA expedited programs and their core criteria.

Evidentiary Requirements & Experimental Protocol
Examples
To qualify for BTD, a sponsor must provide preliminary clinical evidence suggesting the drug

offers a "substantial improvement" over existing therapies on clinically significant endpoints.[13]

This evidence typically comes from early-stage clinical trials (Phase 1 or 2) and should

demonstrate a clear and positive effect.[5] The FDA recommends submitting the request

around the end-of-Phase-2 meeting.[5]

While full, detailed internal protocols are proprietary, the design and key endpoints of studies

that have successfully supported BTD applications provide a clear framework for the level of

evidence required.

Methodology Example 1: Daraxonrasib in Pancreatic Cancer

Drug: Daraxonrasib (RMC-6236), an oral, multiselective RAS(ON) inhibitor.
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Trial: Phase 1/1b RMC-6236-001 (NCT05379985), a single-arm, dose-escalation and dose-

expansion study.[14]

Patient Population: Adult patients with pretreated, advanced solid tumors harboring specific

RAS mutations. The cohort supporting BTD included patients with second-line metastatic

Pancreatic Ductal Adenocarcinoma (PDAC) and KRAS G12X mutations.[14]

Methodology: Patients received daily 300-mg doses of daraxonrasib. The study assessed

safety, tolerability, pharmacokinetics, and preliminary clinical activity.[14]

Endpoints Supporting BTD: The designation was supported by promising safety and efficacy

data, including:

Median Progression-Free Survival (PFS): 8.8 months in the PDAC cohort.[14]

Objective Response Rate (ORR): 36% in the KRAS G12X-mutant cohort.[14]

Disease Control Rate (DCR): 91% in the KRAS G12X-mutant cohort.[14]

Methodology Example 2: Zenocutuzumab-zbco in Cholangiocarcinoma

Drug: Zenocutuzumab-zbco, a monoclonal antibody targeting HER2 and HER3.

Trial: Phase 2 eNRGy (NCT02912949), a global, multicenter trial.[15][16]

Patient Population: Adults with advanced unresectable or metastatic cholangiocarcinoma

harboring a neuregulin 1 (NRG1) gene fusion.[15]

Methodology: Patients received 750 mg of zenocutuzumab intravenously every two weeks

until disease progression or unacceptable toxicity. Tumor assessments were performed

every 8 weeks.[16]

Endpoints Supporting BTD: The designation was based on interim data from 19 evaluable

patients demonstrating:

Overall Response Rate (ORR): 37%.[15][17]

Median Duration of Response (DoR): 7.4 months.[15][17]
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Median Time to Response: 1.9 months.[15][17]

Clinical Benefit Rate (CBR): 58% (defined as response or stable disease for ≥24 weeks).

[15][17]

Illustrative Example: Targeting a Core Signaling
Pathway
Many drugs granted BTD are first-in-class or target novel molecular pathways, representing a

significant scientific advance. For instance, daraxonrasib targets the RAS signaling pathway,

which is frequently mutated in various cancers, including nearly all pancreatic cancer cases.

[14] A deep understanding of these pathways is critical for developing therapies that offer

substantial improvement.
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Caption: Example of a signaling pathway targeted by a Breakthrough Therapy drug.
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Conclusion

The Breakthrough Therapy Designation is a powerful regulatory tool that fosters collaboration

between sponsors and the FDA to accelerate the delivery of highly promising medicines to

patients. For drug development professionals, understanding the program's quantitative

benefits, procedural workflows, and stringent evidentiary requirements is critical. By focusing

on therapies that offer substantial improvements over the standard of care and generating

robust preliminary clinical data, researchers and scientists can effectively leverage this pathway

to transform the treatment landscape for serious diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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